molecular formula C7H8BrN3 B12961262 5-Bromo-3-methylpicolinimidamide

5-Bromo-3-methylpicolinimidamide

Cat. No.: B12961262
M. Wt: 214.06 g/mol
InChI Key: CUHBROAAYIEEJW-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpicolinimidamide is a chemical compound with the molecular formula C7H9BrN3. It is a derivative of picolinamide, where the bromine atom is substituted at the 5th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylpicolinimidamide typically involves the bromination of 3-methylpicolinimidamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps like bromination, purification, and crystallization to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpicolinimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpicolinimidamide involves its interaction with specific molecular targets. The bromine atom and the picolinimidamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methylpicolinimidamide is unique due to the presence of both the bromine atom and the picolinimidamide moiety. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-3-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H8BrN3/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3H,1H3,(H3,9,10)

InChI Key

CUHBROAAYIEEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=N)N)Br

Origin of Product

United States

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